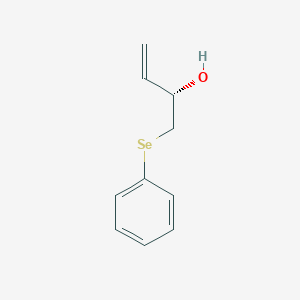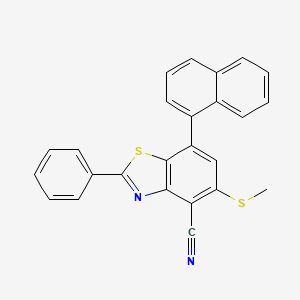![molecular formula C14H17NO B14179473 5'-Methoxyspiro[cyclohexane-1,3'-indole] CAS No. 923037-15-4](/img/structure/B14179473.png)
5'-Methoxyspiro[cyclohexane-1,3'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Methoxyspiro[cyclohexane-1,3’-indole] is a spirocyclic compound that features a unique structural motif where a cyclohexane ring is fused to an indole moiety through a spiro carbon. This compound belongs to the class of spiroindoles, which are known for their three-dimensional structure and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyspiro[cyclohexane-1,3’-indole] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of spiroindoles, including 5’-Methoxyspiro[cyclohexane-1,3’-indole], often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalytic systems, and purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
5’-Methoxyspiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the indole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups at specific positions on the indole ring .
Aplicaciones Científicas De Investigación
5’-Methoxyspiro[cyclohexane-1,3’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antitumor, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and a modulator of biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5’-Methoxyspiro[cyclohexane-1,3’-indole] involves its interaction with various molecular targets and pathways. The indole moiety can bind to proteins and enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Pteropodine and Isopteropodine: Modulate muscarinic serotonin receptors.
Horsfiline, Mitraphylline, Marefortine, Welwitindolinone A, Elacomine, and Alstonisine: Various biological activities, including antimicrobial and antitumor properties.
Uniqueness
5’-Methoxyspiro[cyclohexane-1,3’-indole] is unique due to its specific structural features, including the methoxy group and the spirocyclic fusion of cyclohexane and indole.
Propiedades
Número CAS |
923037-15-4 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
5'-methoxyspiro[cyclohexane-1,3'-indole] |
InChI |
InChI=1S/C14H17NO/c1-16-11-5-6-13-12(9-11)14(10-15-13)7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |
Clave InChI |
CUEFMCFIMNYYDG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=CC23CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


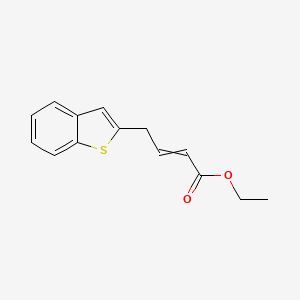
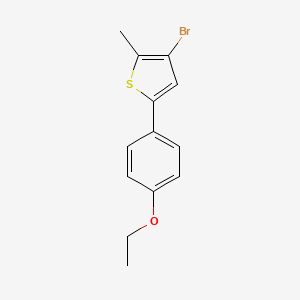

![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
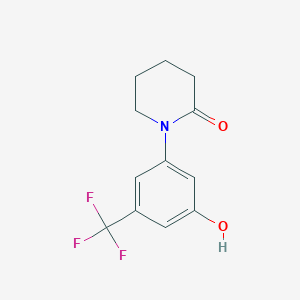
![2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14179420.png)
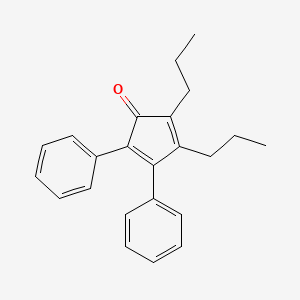
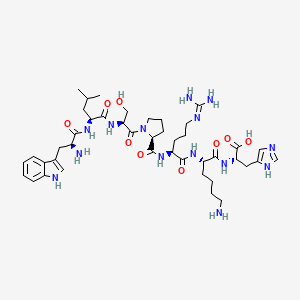
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)


